
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide” is a compound that likely belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It’s a metabolite of sulfathiazole .
Synthesis Analysis
While specific synthesis methods for “N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide” were not found, similar compounds have been synthesized for various studies . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and investigated for its antibacterial activity . The molecules display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains .
Antifungal Activity
Thiazole derivatives, including this compound, have been synthesized and screened for their antifungal activity . They have shown promising results against various fungal strains .
Anticancer Activity
Thiazole-based compounds have been studied for their potential anticancer activity . The modification of thiazole-based compounds at different positions to generate new molecules has resulted in potent antitumor activity .
Anti-Inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Activity
Thiazole-based compounds, including this one, have been studied for their antioxidant activity . They have shown potential in combating oxidative stress, which is implicated in various diseases .
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive activity . This suggests their potential use in the treatment of high blood pressure .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been found to have anti-Alzheimer’s activity, suggesting their potential use in combating this neurodegenerative disease .
Hepatoprotective Activity
Thiazole derivatives have been found to have hepatoprotective activities . This suggests their potential use in the treatment of liver diseases .
Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide are bacteria, specifically both Gram-negative and Gram-positive bacteria . The compound has been synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide interacts with its bacterial targets by disrupting their cellular functions. It is often used in conjunction with a cell-penetrating peptide called octaarginine . The compound, in isolation and in complex with octaarginine, displays potent antibacterial activity .
Biochemical Pathways
It is known that the compound disrupts bacterial cellular functions, which likely involves interference with essential biochemical pathways within the bacterial cells .
Pharmacokinetics
The compound’s antibacterial activity suggests that it is able to reach its bacterial targets effectively .
Result of Action
The result of the action of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cinnamamide is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells .
properties
IUPAC Name |
(E)-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-13H,(H,19,21)(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWYNFDEJVKKT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

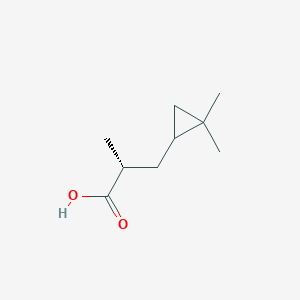
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)
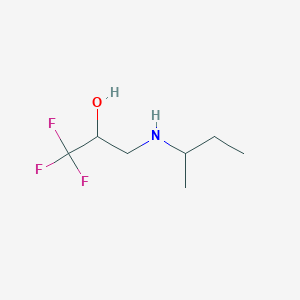
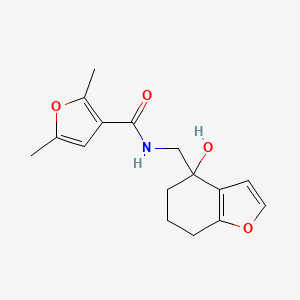
![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2961142.png)
![2-[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2961143.png)


![N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961147.png)
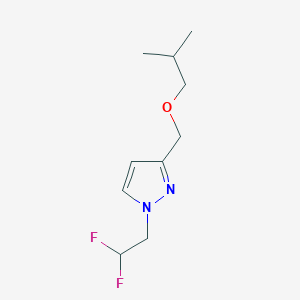
![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)
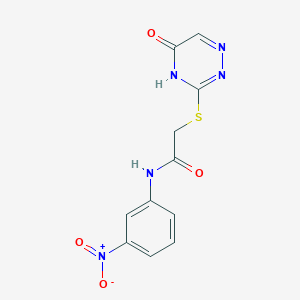
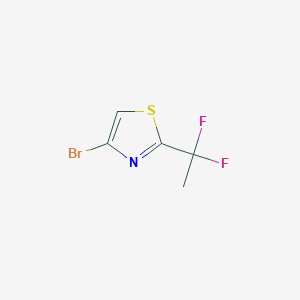
![1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2961157.png)